molecular formula C₅₁H₈₆N₁₂O₂₁ B1663487 c-Myc Peptide CAS No. 145646-22-6

c-Myc Peptide

カタログ番号 B1663487
CAS番号: 145646-22-6
分子量: 1203.3 g/mol
InChIキー: AZCJJJFQQRDOBC-VBFAXUBKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C-Myc Peptide, also known as Myc-tag peptide, is a synthetic peptide commonly used to competitively bind Anti-c-Myc antibodies, thereby eluting Myc-tag fusion proteins bound to Anti-Myc antibodies during immunoprecipitation . The amino acid sequence of c-Myc Peptide corresponds to the 410-419 sequence of the C-terminal of human c-Myc protein .


Synthesis Analysis

The synthesis of c-Myc inhibitors has been explored in various studies. For instance, a study discussed the development, synthesis, and validation of improved c-Myc/Max inhibitors . Another study focused on the production of anti-c-Myc monoclonal antibodies .


Molecular Structure Analysis

The c-Myc Peptide is a synthetic peptide with a molecular weight of 1203.3. The amino acid sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu, which corresponds to the amino acids 410-419 of the C-terminal of human c-myc . A study identified a conformational switch in the c-Myc amino-terminal transactivation domain that cycles between a closed, inactive, and an open, active conformation .


Chemical Reactions Analysis

The c-Myc Peptide has been shown to undergo conformational changes. For instance, a study showed that the polyphenol epigallocatechin gallate (EGCG) can modulate the conformational landscape of coreMYC . Another study discussed the construction of a bicyclic peptide library .


Physical And Chemical Properties Analysis

The c-Myc Peptide is a synthetic peptide with a molecular weight of 1203.3 . It is supplied as a lyophilized powder . The amino acid sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu .

科学的研究の応用

Surface-Enhanced Raman Scattering (SERS) for Cancer Diagnosis

  • Research Application : A SERS assay developed for quantifying c-MYC in blood samples, offering a noninvasive diagnostic tool for cancer detection (Pazos et al., 2016).

c-Myc Inhibition for Cancer Therapy

  • Research Application : A study demonstrating that a small molecule, L755507, can disrupt c-Myc–MAX heterodimerization, thereby inhibiting the growth of Myc-expressing cells, suggesting potential for c-Myc-targeted cancer therapy (Singh et al., 2021).

Macropinocytosis for Cancer Treatment

  • Research Application : Utilizing macropinocytosis to deliver peptides like Omomyc for intracellular cancer treatment, highlighting alternative approaches to target Myc-driven cancer (Wang et al., 2021).

Wound Healing Activity

  • Research Application : Myticin C, an antimicrobial peptide, showing potential biotechnological application in wound healing, as evidenced in human keratinocytes and zebrafish models (Rey-Campos et al., 2020).

Peptide Interaction with c-MYC Quadruplex

  • Research Application : Exploring peptides for selective stabilization or destabilization of the c-MYC quadruplex, leading to apoptotic signaling in cancer cells (Sengupta et al., 2018).

c-Myc Function Modulation by RASSF7

  • Research Application : Investigating the role of RASSF7 in destabilizing c-Myc protein and inhibiting c-Myc-mediated oncogenic transformation (Kumaraswamy et al., 2018).

c-Myc Inhibitory Polypeptide for Tumor Growth Inhibition

  • Research Application : A thermally targeted c-Myc inhibitory polypeptide showing efficacy in reducing tumor growth in breast cancer models (Bidwell et al., 2012).

Safety And Hazards

The c-Myc Peptide is intended for scientific research use only and should not be used for clinical diagnosis or treatment, or in food or drugs . It should be stored at -20°C to avoid repeated freeze-thaw cycles . For safety and health, it is recommended to wear lab coats and disposable gloves when handling the product .

将来の方向性

The c-Myc Peptide holds immense promise for future research and therapeutic applications. For instance, a study discussed the potential of a first-in-class c-Myc inhibitor showing in vivo efficacy in lung cancer models . Another study highlighted the potential of this peptide to change MYC’s physical properties and inhibit its role in transcription activities . The development of shape-shifting compounds to target c-Myc and other disordered transcription factors for cancer treatment is a promising future direction .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJJJFQQRDOBC-VBFAXUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H86N12O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Myc Peptide

Citations

For This Compound
1,040
Citations
MC Hillman, LS Yang, S Sun, JL Duke, KT O'Neil… - Protein Expression and …, 2001 - Elsevier
… purification systems will be crucial for future biologibased on c-myc peptide using an … fication steps are commonly needed to reach an acceptfemale mice with a c-myc peptide, …
Number of citations: 26 www.sciencedirect.com
H Persson, HE Gray, F Godeau… - … and Cellular Biology, 1986 - Am Soc Microbiol
… In contrast, the c-myc peptide antiserum that specifically recognized pp64 in human cells (anti-c-myc N-ter II) did not immunoprecipitate any mouse c-myc proteins synthesized either in …
Number of citations: 32 journals.asm.org
M Frieden, A Aviñó, G Tarrasón… - Chemistry & …, 2004 - Wiley Online Library
… 2 shows the autoradiography of the detection of oligonucleotides carrying the c-myc peptide … Positive dots were obtained for the oligonucleotides carrying the c-myc peptide. Peptide c-…
Number of citations: 18 onlinelibrary.wiley.com
AS Lee, JD Finkielman, T Peikert, AM Hummel… - Journal of …, 2005 - Elsevier
… This construct codes for a rPR3 variant that carries subsequent to proline-251, a 21-residue carboxy-terminal extension consisting of the c-myc peptide followed by six histidine residues…
Number of citations: 30 www.sciencedirect.com
J Wang, L Yang, L Liu, H Wu, J Wang… - Journal of separation …, 2016 - Wiley Online Library
Herein, we report an assay for detecting the binding of a multivalent peptide and antibody within a capillary with the use of fluorescence coupled capillary electrophoresis. Quantum dots …
CV Dang, WM Lee - Molecular and cellular biology, 1988 - Am Soc Microbiol
… To be certain that such a peptide does not exist, we created a c-myc-PK gene encoding PK fused to c-myc peptide 324 to 364 (which includes all residues lying between the first and …
Number of citations: 475 journals.asm.org
E Nieddu, A Melchiori, MP Pescarolo… - The FASEB …, 2005 - Wiley Online Library
… coli, and the bacterial lysate was purified on an Ni-NTA-agarose resin, leaving the c-Myc peptide bound to the resin. In a similar way, we produced the whole INI-1 protein (without His-…
Number of citations: 29 faseb.onlinelibrary.wiley.com
GI Evan, DC Hancock, T Littlewood… - … ‐Synthetic Peptides as …, 2007 - Wiley Online Library
… We have used our anti-c-myc peptide antibodies to study the subcellular localization of p62c'""'r. We find the protein to be loosely associated with cell nuclei by an interaction which is …
Number of citations: 15 onlinelibrary.wiley.com
SK Madden, AD de Araujo… - Molecular …, 2021 - molecular-cancer.biomedcentral …
c-Myc is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers. Its direct inhibition has been shown to trigger rapid tumor regression in mice …
Number of citations: 221 molecular-cancer.biomedcentral.com
GI Evan, GK Lewis, G Ramsay… - Molecular and cellular …, 1985 - Taylor & Francis
… c-myc peptide-specific MAbs are summarized in Table 1. Recognition of native c-myc protein by anti-c-myc peptide … of antigens recognized by anti-c-myc peptide antibodies. [3H]lysine-…
Number of citations: 110 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。